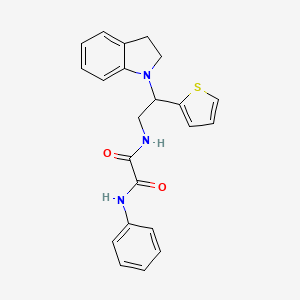

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-phenyloxalamide

CAS No.: 898407-68-6

Cat. No.: VC4154999

Molecular Formula: C22H21N3O2S

Molecular Weight: 391.49

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898407-68-6 |

|---|---|

| Molecular Formula | C22H21N3O2S |

| Molecular Weight | 391.49 |

| IUPAC Name | N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-N'-phenyloxamide |

| Standard InChI | InChI=1S/C22H21N3O2S/c26-21(22(27)24-17-8-2-1-3-9-17)23-15-19(20-11-6-14-28-20)25-13-12-16-7-4-5-10-18(16)25/h1-11,14,19H,12-13,15H2,(H,23,26)(H,24,27) |

| Standard InChI Key | AMYOZYSZZODAGP-UHFFFAOYSA-N |

| SMILES | C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC=CC=C3)C4=CC=CS4 |

Introduction

Molecular Features

-

Indoline Group: A bicyclic structure containing a benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Indoline derivatives are often associated with biological activity.

-

Thiophene Ring: A five-membered aromatic ring containing sulfur, known for its electron-rich nature and utility in medicinal chemistry.

-

Phenyl Group: A simple aromatic ring contributing to the molecule's hydrophobicity and potential π-π stacking interactions.

Chemical Formula

The molecular formula is , reflecting its complexity and functional diversity.

Synthesis

The synthesis of N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-phenyloxalamide typically involves multi-step organic reactions. Below is a generalized pathway:

-

Preparation of the Indoline Derivative:

-

Indoline can be functionalized at the nitrogen atom through alkylation or acylation reactions.

-

-

Formation of the Thiophene-Ethyl Moiety:

-

Thiophene derivatives are often synthesized via metal-catalyzed cross-coupling reactions (e.g., Suzuki or Heck reactions).

-

The ethyl linkage can be introduced through alkylation.

-

-

Oxalamide Formation:

-

The oxalamide backbone is constructed by reacting oxalyl chloride with amines under controlled conditions.

-

In this case, the reaction involves coupling the indoline-thiophene intermediate with aniline (or a phenylamine derivative).

-

Example Reaction Scheme

Pharmaceutical Research

-

The compound's structure suggests potential pharmacological activities due to its indoline and thiophene components:

-

Indoline: Known for anti-inflammatory, anticancer, and antimicrobial properties.

-

Thiophene: Frequently used in drug design for its bioisosteric properties.

-

Oxalamide Moiety: Can act as a hydrogen bond donor/acceptor, enhancing binding affinity to biological targets.

-

Biological Activity

Although specific data on this compound's activity is limited, structurally similar molecules have shown:

-

Antitumor activity by inhibiting cell proliferation.

-

Antimicrobial effects against bacterial strains.

-

Potential as enzyme inhibitors (e.g., COX or kinases).

Material Science

The thiophene ring suggests potential use in organic electronics (e.g., semiconductors or photovoltaic materials), though this application would require further investigation.

Analytical Characterization

To confirm the structure and purity of N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-phenyloxalamide, various analytical techniques are employed:

| Technique | Purpose |

|---|---|

| NMR Spectroscopy | Identifies hydrogen () and carbon () environments |

| Mass Spectrometry | Confirms molecular weight and fragmentation pattern |

| IR Spectroscopy | Detects functional groups (e.g., amides, aromatics) |

| X-Ray Crystallography | Determines precise 3D structure (if crystalline) |

Comparison with Similar Compounds

| Property | N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-phenyloxalamide | Related Oxalamides |

|---|---|---|

| Biological Activity | Potential anticancer/antimicrobial | Variable |

| Synthesis Complexity | Moderate | Low to moderate |

| Structural Diversity | High (three distinct moieties) | Typically lower |

Future Directions

Further research on N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-phenyloxalamide could focus on:

-

Biological Screening: Testing for anticancer, antimicrobial, or anti-inflammatory properties.

-

Derivatization: Modifying functional groups to optimize activity or solubility.

-

Computational Studies: Molecular docking to predict binding affinity with biological targets.

-

Toxicological Studies: Evaluating safety profiles for potential pharmaceutical use.

This compound represents an exciting avenue for exploration in medicinal chemistry due to its structural complexity and potential biological relevance.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume